molecular formula C25H35N5O4S B13934272 Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)- CAS No. 55290-62-5

Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)-

Cat. No.: B13934272
CAS No.: 55290-62-5
M. Wt: 501.6 g/mol
InChI Key: ZGWIHQVDQSMSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This benzenesulfonamide derivative is a complex azo compound characterized by a sulfonamide backbone linked to a substituted pyridinylazo group. Its structure includes a 2-ethylhexyl chain attached to the sulfonamide nitrogen and a butyl group on the pyridine ring. Its extended alkyl chains (butyl and 2-ethylhexyl) suggest enhanced lipophilicity compared to simpler benzenesulfonamides, which may influence solubility and biological activity.

Properties

CAS No.

55290-62-5

Molecular Formula

C25H35N5O4S

Molecular Weight

501.6 g/mol

IUPAC Name

4-[(1-butyl-5-cyano-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-N-(2-ethylhexyl)benzenesulfonamide

InChI

InChI=1S/C25H35N5O4S/c1-5-8-10-19(7-3)17-27-35(33,34)21-13-11-20(12-14-21)28-29-23-18(4)22(16-26)24(31)30(25(23)32)15-9-6-2/h11-14,19,27,31H,5-10,15,17H2,1-4H3

InChI Key

ZGWIHQVDQSMSDT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNS(=O)(=O)C1=CC=C(C=C1)N=NC2=C(C(=C(N(C2=O)CCCC)O)C#N)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves several key steps:

  • Formation of the benzenesulfonamide core with the N-(2-ethylhexyl) substituent.
  • Preparation of the substituted pyridinyl diazo component bearing the butyl, cyano, hydroxy, methyl, and oxo groups.
  • Coupling of the diazonium salt derived from the pyridinyl amine with the benzenesulfonamide to form the azo linkage.

Preparation of N-(2-ethylhexyl)benzenesulfonamide

The benzenesulfonamide moiety substituted with the 2-ethylhexyl group is typically prepared by sulfonylation of aniline derivatives or direct sulfonamide formation from benzenesulfonyl chloride and 2-ethylhexylamine.

Method:

  • React benzenesulfonyl chloride with 2-ethylhexylamine in an inert solvent such as dichloromethane, tetrahydrofuran, or dimethylformamide.
  • The reaction is performed at temperatures ranging from ambient (25°C) up to the boiling point of the solvent, commonly around 25°C to 70°C.
  • The product is isolated by standard workup procedures involving aqueous washes and solvent removal.

This method is supported by analogous sulfonamide preparations described in patent literature, where inert solvents and controlled temperatures are critical for yield and purity.

Synthesis of the Substituted Pyridinyl Diazonium Salt

The substituted pyridinyl component bearing the butyl, cyano, hydroxy, methyl, and oxo groups is prepared starting from the corresponding 1-butyl-5-amino-2-hydroxy-4-methyl-6-oxo-3-pyridinecarbonitrile precursor.

Key steps:

  • The amino group on the pyridinyl ring is diazotized using nitrous acid generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0°C to 10°C).
  • The diazonium salt formed is stabilized in aqueous acidic medium, often with an inert organic solvent such as dichloromethane or acetic acid to facilitate phase separation and purity.
  • The diazotization conditions are carefully controlled to avoid decomposition, typically maintaining temperatures between 0°C and 10°C.

Azo Coupling Reaction

The azo bond formation between the diazonium salt of the substituted pyridinyl and the N-(2-ethylhexyl)benzenesulfonamide occurs via electrophilic aromatic substitution.

Procedure:

  • The diazonium salt solution is slowly added to a cold solution of the benzenesulfonamide derivative under stirring.
  • The reaction medium is usually aqueous or a mixed solvent system compatible with both components.
  • pH is maintained mildly acidic to neutral to optimize coupling efficiency.
  • The reaction is carried out at low temperatures (0°C to 10°C) to prevent side reactions.
  • The azo compound precipitates or is extracted and purified by recrystallization or chromatography.

This azo coupling step is a classical method for preparing azo dyes and related compounds, well documented in synthetic organic chemistry literature.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Solvent(s) Temperature Range (°C) Notes
1 Sulfonamide formation Benzenesulfonyl chloride + 2-ethylhexylamine Dichloromethane, THF, DMF 25–70 Inert atmosphere recommended
2 Diazotization Pyridinyl amine + NaNO2 + HCl Water + dichloromethane or acetic acid 0–10 In situ nitrous acid generation
3 Azo coupling Diazonium salt + N-(2-ethylhexyl)benzenesulfonamide Aqueous or mixed solvent 0–10 Controlled pH, slow addition

Analytical and Purification Notes

  • High-performance liquid chromatography (HPLC) with reverse phase columns (e.g., Newcrom R1) is effective for monitoring the purity and isolation of Benzenesulfonamide azo derivatives.
  • Mass spectrometry-compatible mobile phases often replace phosphoric acid with formic acid.
  • Purification is typically achieved by recrystallization or preparative HPLC to isolate the azo compound from impurities and unreacted starting materials.

Research Findings and Considerations

  • The sulfonamide formation is sensitive to moisture and requires dry conditions to prevent hydrolysis.
  • The diazotization step must be carefully controlled to prevent decomposition of the diazonium intermediate.
  • The azo coupling efficiency depends on the electronic nature of the aromatic rings and substituents; the presence of electron-withdrawing groups like cyano and oxo affect reactivity.
  • The bulky alkyl substituents (butyl and 2-ethylhexyl) influence solubility and crystallization behavior, which must be optimized during purification.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring and the benzenesulfonamide group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The compound is structurally analogous to other azo-linked benzenesulfonamides, such as 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]benzenesulfonamide (CAS 16539-99-4). Below is a comparative analysis based on available data:

Parameter Target Compound (CAS 55290-62-5) Analog (CAS 16539-99-4)
Molecular Formula C₁₉H₂₅N₆O₄S (estimated*) C₁₃H₁₁N₅O₄S
Molecular Weight ~465.5 g/mol (estimated*) 333.32 g/mol
Substituents Butyl, 2-ethylhexyl No alkyl chains
LogP (Calculated) ~4.5 (predicted) 1.31 (experimental)
Hydrogen Bond Donors 3 3
Hydrogen Bond Acceptors 9 9

Note: The target compound’s molecular formula and weight are inferred from its structure, as explicit data are unavailable.

Functional Implications

Lipophilicity : The 2-ethylhexyl and butyl groups in the target compound significantly increase its LogP compared to the analog (CAS 16539-99-4), suggesting reduced aqueous solubility but enhanced membrane permeability .

Synthetic Applications : The analog (CAS 16539-99-4) is analyzed via HPLC using a Newcrom R1 column, achieving separation due to its moderate polarity . The target compound’s higher LogP would likely require alternative chromatographic conditions.

Discrepancies and Limitations

  • Data Gaps : Experimental LogP, solubility, and bioactivity data for the target compound are absent in the provided evidence, necessitating caution in extrapolating properties from analogs.

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in recent years due to their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibition properties. This article focuses on the biological activity of the specific compound Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)- , exploring its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The compound is a complex benzenesulfonamide derivative characterized by an azo linkage and a pyridine ring. The synthesis typically involves azo coupling reactions, which are critical for generating the desired functional groups that contribute to its biological activity. The molecular weight of this compound is approximately 333.32 g/mol .

Antibacterial Properties

Research has shown that benzenesulfonamides exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) ranging from 6.63 mg/mL to 6.72 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli respectively . The mechanism of action is believed to involve inhibition of bacterial growth through interference with metabolic pathways.

Anticancer Activity

The anticancer potential of benzenesulfonamide derivatives has been extensively investigated. One study highlighted that specific analogs displayed cytotoxic effects on glioblastoma cells (U87), with compound AL106 showing up to 78% inhibition at a concentration of 100 µM . The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through interactions with receptor tyrosine kinases .

Enzyme Inhibition

Benzenesulfonamides have also been identified as effective inhibitors of carbonic anhydrases (CAs), particularly CA IX and CA II. Compounds such as 4e demonstrated IC50 values between 10.93 nM and 25.06 nM for CA IX, indicating high selectivity over CA II . This selectivity is crucial for developing targeted therapies with minimal side effects.

Case Studies

Case Study 1: Antibacterial Activity Evaluation
A recent study evaluated the antibacterial properties of various benzenesulfonamide derivatives using the agar well diffusion method. Results indicated that compounds exhibited broad-spectrum activity, with some showing significant inhibition against Pseudomonas aeruginosa and Escherichia coli, suggesting their potential as new antibacterial agents .

Case Study 2: Anticancer Mechanisms
In another investigation focused on glioblastoma treatment, benzenesulfonamide derivatives were tested for their ability to induce cell death via apoptosis. The study confirmed that these compounds could significantly reduce cell viability compared to standard chemotherapeutic agents like cisplatin .

Summary Table of Biological Activities

Activity Type Compound Target/Pathogen Effectiveness (IC50/MIC)
AntibacterialVariousS. aureusMIC: 6.63 mg/mL
E. coliMIC: 6.72 mg/mL
AnticancerAL106U87 glioblastoma cells78% inhibition at 100 µM
Enzyme Inhibition4eCA IXIC50: 10.93 nM
CA IIIC50: 1.55 μM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this benzenesulfonamide derivative, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including azo coupling and sulfonamide formation. Key steps include:

  • Azo bond formation : Use diazonium salts under controlled pH (4–6) and low temperature (0–5°C) to prevent decomposition .
  • Sulfonamide coupling : Employ catalysts like magnetically retrievable graphene-based nanohybrids (CoFe@rGO) to enhance reaction efficiency and recyclability .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity. Monitor reaction progress via TLC and HPLC-MS .

Q. How does the azo functional group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The azo group (-N=N-) is pH-sensitive and prone to degradation under acidic/alkaline conditions. Stability assays involve:

  • UV-Vis spectroscopy : Monitor absorbance at λmax (450–500 nm) to track decomposition .
  • Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can contradictory data on the compound’s enzyme inhibition efficacy (e.g., carbonic anhydrase vs. acetylcholinesterase) be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions or isoform specificity. Strategies include:

  • Isoform-specific assays : Use recombinant human carbonic anhydrase isoforms (CA I, II, IX) and compare IC50 values under standardized buffer conditions (pH 7.4) .
  • Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to assess binding affinity differences across targets. Validate with site-directed mutagenesis .

Q. What strategies mitigate solubility challenges during in vitro biological testing?

  • Methodological Answer : The compound’s hydrophobicity (logP ~3.5) limits aqueous solubility. Solutions include:

  • Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to maintain solubility without cytotoxicity .
  • Nanoparticle encapsulation : Formulate with polylactic-co-glycolic acid (PLGA) nanoparticles (size: 150–200 nm) to enhance bioavailability .

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect the compound’s photochemical reactivity?

  • Methodological Answer : The electron-withdrawing cyano group (-CN) on the pyridine ring enhances photostability. Experimental approaches:

  • Time-dependent DFT calculations : Predict excited-state behavior and compare with experimental UV irradiation data (λ = 365 nm) .
  • Quenching experiments : Add singlet oxygen scavengers (e.g., sodium azide) to assess oxidative degradation pathways .

Data Analysis & Experimental Design

Q. How can researchers reconcile discrepancies between in silico ADMET predictions and in vivo pharmacokinetic data?

  • Methodological Answer : ADMET predictions (e.g., SwissADME) often overestimate metabolic stability. Validate via:

  • Microsomal assays : Incubate with human liver microsomes (HLM) and quantify metabolites using UPLC-QTOF-MS .
  • In vivo PK studies : Administer orally to rodent models and calculate bioavailability (AUC0–24) .

Q. What analytical techniques best resolve regioisomeric impurities in the final product?

  • Methodological Answer : Regioisomers (e.g., azo vs. hydrazone tautomers) require advanced separation:

  • HPLC-DAD : Use a C18 column (gradient: 0.1% formic acid/acetonitrile) with diode array detection to distinguish λmax shifts .
  • 2D NMR : Employ <sup>1</sup>H-<sup>13</sup>C HSQC to assign tautomeric proton environments .

Advanced Mechanistic Studies

Q. What experimental evidence supports the hypothesis that this compound targets β-tubulin in cancer cells?

  • Methodological Answer : β-tubulin binding is inferred from competitive assays:

  • Colchicine displacement assays : Measure fluorescence polarization with FITC-labeled colchicine .
  • Immunofluorescence microscopy : Visualize microtubule disruption in HeLa cells post-treatment (IC50 = 58.6 µM) .

Q. How does the compound’s azo group participate in redox cycling, and what are the implications for oxidative stress in cellular models?

  • Methodological Answer : The azo group can generate ROS via Fenton-like reactions. Assess using:

  • DCFH-DA assay : Quantify intracellular ROS in THP-1 macrophages .
  • Electron paramagnetic resonance (EPR) : Detect hydroxyl radicals with spin traps like DMPO .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.